molecular formula C23H24N2O B2809536 2-Naphthyl-1-(4-benzylpiperazinyl)ethan-1-one CAS No. 41465-38-7

2-Naphthyl-1-(4-benzylpiperazinyl)ethan-1-one

Cat. No.: B2809536
CAS No.: 41465-38-7
M. Wt: 344.458
InChI Key: LQQFAFWQWRJZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthyl-1-(4-benzylpiperazinyl)ethan-1-one is a chemical compound with the molecular formula C23H24N2O. It is known for its complex structure, which includes a naphthalene ring, a piperazine ring, and a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl-1-(4-benzylpiperazinyl)ethan-1-one typically involves the reaction of 2-naphthylacetic acid with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl-1-(4-benzylpiperazinyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthyl-1-(4-benzylpiperazinyl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthyl-1-(4-methylpiperazinyl)ethan-1-one
  • 2-Naphthyl-1-(4-phenylpiperazinyl)ethan-1-one
  • 2-Naphthyl-1-(4-ethylpiperazinyl)ethan-1-one

Uniqueness

2-Naphthyl-1-(4-benzylpiperazinyl)ethan-1-one is unique due to the presence of the benzyl group on the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c26-23(17-21-11-6-10-20-9-4-5-12-22(20)21)25-15-13-24(14-16-25)18-19-7-2-1-3-8-19/h1-12H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQFAFWQWRJZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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